REACTION_CXSMILES
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[OH:1][CH:2]1[CH2:5][N:4]([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=2)[CH2:3]1.[H][H]>C(O)C.[Pd]>[NH2:12][C:9]1[CH:8]=[N:7][C:6]([N:4]2[CH2:3][CH:2]([OH:1])[CH2:5]2)=[CH:11][CH:10]=1
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Name
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|
Quantity
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0.34 g
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Type
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reactant
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Smiles
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OC1CN(C1)C1=NC=C(C=C1)[N+](=O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After this time, the mixture is filtered on a Celite pad
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Type
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CONCENTRATION
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Details
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concentrated at reduced pressure
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Type
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CUSTOM
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Details
|
The resultant product is purified by chromatography on a silica column
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Type
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WASH
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Details
|
eluting with a mixture of dichloromethane and methanol
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Type
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CUSTOM
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Details
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is in the rest of the synthesis
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Name
|
|
Type
|
|
Smiles
|
NC=1C=NC(=CC1)N1CC(C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |